Oxpheneridine

Vue d'ensemble

Description

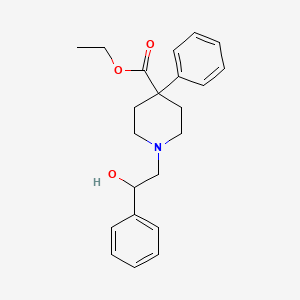

L’oxphénéridine est un analgésique opioïde synthétique appartenant à la classe des composés de la 4-phénylpipéridine. Elle est chimiquement apparentée à la péthidine (mépéridine) et partage des propriétés pharmacologiques similaires, telles que l’analgésie, la sédation, les nausées et la dépression respiratoire . L’oxphénéridine n’est actuellement pas utilisée en médecine en raison de sa faible solubilité et de sa forte irritabilité .

Méthodes De Préparation

L’oxphénéridine peut être synthétisée par différentes voies synthétiques. Une méthode courante implique la réaction de l’éthyl 1-benzyl-4-pipéridinecarboxylate avec des réactifs appropriés pour former le composé souhaité . Les conditions réactionnelles spécifiques et les réactifs utilisés dans cette synthèse peuvent varier, mais impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la réaction.

Analyse Des Réactions Chimiques

L’oxphénéridine subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais peuvent inclure divers dérivés du composé original .

Applications de la recherche scientifique

En chimie, elle est utilisée comme composé de référence pour étudier les propriétés et les réactions des dérivés de la 4-phénylpipéridine . En biologie et en médecine, elle a été étudiée pour ses propriétés analgésiques et son utilisation potentielle comme médicament pour la gestion de la douleur . En raison de sa faible solubilité et de sa forte irritabilité, ses applications pratiques sont limitées .

Applications De Recherche Scientifique

Pharmacological Properties

Oxpheneridine is structurally related to meperidine and has been studied for its effects on the central nervous system (CNS). Research indicates that it may function as an analgesic and has been investigated for its potential use in treating pain disorders. Its mechanism of action is primarily through opioid receptor modulation, similar to other opioids, which may explain its analgesic properties.

Table 1: Summary of Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Related to meperidine |

| Primary Action | Opioid receptor agonist |

| Therapeutic Use | Potential analgesic for pain management |

| Side Effects | Similar to opioids; risk of dependency and tolerance |

Applications in Drug Discovery

Recent advancements in computational methods have allowed for the exploration of this compound's potential as a lead compound in drug development. Molecular docking studies have been employed to predict its binding affinity to various receptors, providing insights into its efficacy and safety profile.

Case Study: Molecular Docking Analysis

A study conducted by Catalani et al. utilized molecular dynamics simulations and pharmacophore mapping to assess the binding interactions of this compound with opioid receptors. The findings suggested that this compound exhibits a favorable binding profile, indicating its potential as a candidate for further development in pain management therapies .

Research Applications

In addition to its therapeutic implications, this compound has been used in research settings to understand the pharmacodynamics of opioid receptors. Its ability to interact with these receptors makes it a valuable tool for studying opioid signaling pathways and their implications in addiction and pain management.

Case Study: Opioid Receptor Interaction Studies

Research has demonstrated that this compound can serve as a model compound for investigating the effects of structural modifications on opioid receptor activity. By altering specific functional groups on the this compound molecule, researchers can evaluate how these changes affect receptor binding and activity, thereby guiding the design of new analgesics with improved safety profiles .

Mécanisme D'action

Le mécanisme d’action de l’oxphénéridine est similaire à celui d’autres analgésiques opioïdes. Elle agit principalement sur les récepteurs mu-opioïdes du système nerveux central, ce qui entraîne une analgésie et une sédation . Les cibles moléculaires et les voies impliquées dans son action comprennent l’inhibition de la libération de neurotransmetteurs et la modulation des voies de signalisation de la douleur .

Comparaison Avec Des Composés Similaires

L’oxphénéridine est chimiquement apparentée à plusieurs autres analgésiques opioïdes, notamment la péthidine (mépéridine), la phénéridine, le fentanyl et la carbaméthidine . Comparée à ces composés, l’oxphénéridine possède des propriétés uniques, telles que sa faible solubilité et sa forte irritabilité, qui limitent ses applications pratiques . Sa structure chimique et ses propriétés pharmacologiques en font un composé de référence précieux pour étudier les propriétés et les réactions des dérivés de la 4-phénylpipéridine .

Propriétés

IUPAC Name |

ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c1-2-26-21(25)22(19-11-7-4-8-12-19)13-15-23(16-14-22)17-20(24)18-9-5-3-6-10-18/h3-12,20,24H,2,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDXZFAMJLGFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862163 | |

| Record name | Oxpheneridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-32-7 | |

| Record name | Ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxpheneridine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxpheneridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXPHENERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OO7RKH9WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.